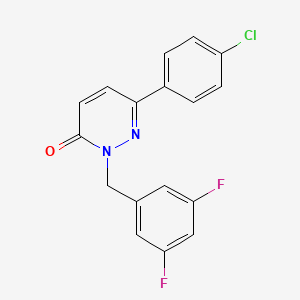
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one, also known as CPY-3, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
6-(4-Chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one and its derivatives have been studied for their potential as corrosion inhibitors. Kalai et al. (2020) investigated the corrosion inhibition performance of three pyridazinone derivatives, including this compound, for mild steel in 1 M HCl medium. The study employed weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The derivatives were found to be mixed inhibitors affecting both cathodic hydrogen evolution and anodic metal dissolution. 3b, a closely related compound, exhibited the best inhibitive action, which may be attributed to its electron acceptance ability (Kalai et al., 2020).
Antibacterial and Antifungal Properties
A study by Sukuroglu et al. (2012) on new 3(2H)-pyridazinone derivatives reported antibacterial, antifungal, antimycobacterial, and cytotoxic activities. Specifically, two compounds showed activity against both Gram-positive and Gram-negative bacteria, with most compounds being active against E. coli ATCC 35218. Some of these compounds exhibited promising antimicrobial activities, highlighting the potential of 6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one derivatives in this field (Sukuroglu et al., 2012).
Anticonvulsant and Immunosuppressive Activity
R. Zabska and T. Jakóbiec (1984) synthesized new 2-substituted derivatives of 5-aminomethyl-6-(p-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one, revealing some compounds showing anticonvulsant activity, while others possessed immunosuppressive activity. This study indicates the therapeutic potential of these compounds in neurological and immune system disorders (Zabska & Jakóbiec, 1984).
Molecular Structure Analysis
Sallam et al. (2021) conducted a study on the synthesis, structure analysis, and Hirshfeld surface studies of a pyridazine analog. This research offers insights into the molecular structure and interactions of such compounds, contributing to a deeper understanding of their chemical properties and potential applications (Sallam et al., 2021).
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-2-[(3,5-difluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O/c18-13-3-1-12(2-4-13)16-5-6-17(23)22(21-16)10-11-7-14(19)9-15(20)8-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAXUGXLCOANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC(=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

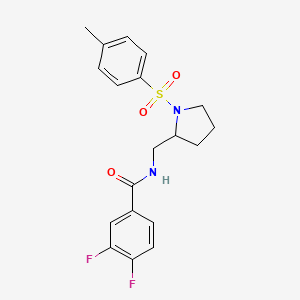
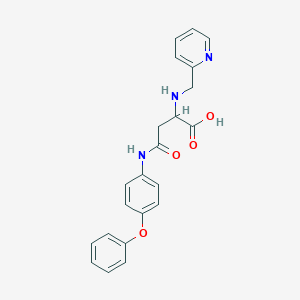
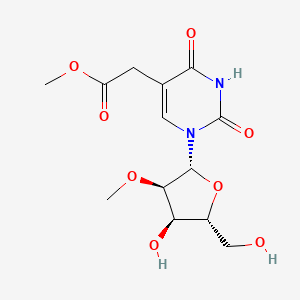


![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)
![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)
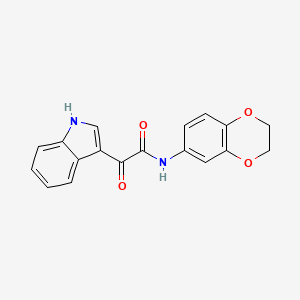

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)
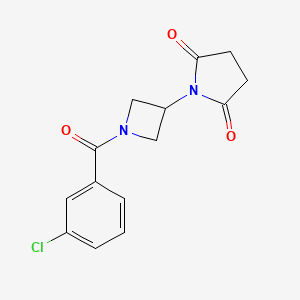
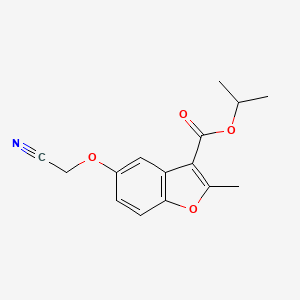
![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)